

# Quantifying intermolecular interactions using Hirshfeld surface analysis

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An In-Depth Guide to Quantifying Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternative Methodologies

## Introduction: The Silent Architects of Molecular Worlds

In the realms of materials science, crystallography, and drug development, the subtle forces acting between molecules are as critical as the covalent bonds acting within them. These intermolecular interactions are the silent architects that dictate how molecules recognize each other, assemble into functional materials, and bind to biological targets.[1][2] A quantitative understanding of these forces—from strong hydrogen bonds to fleeting van der Waals contacts—is paramount for designing novel materials, predicting crystal polymorphism in active pharmaceutical ingredients (APIs), and optimizing ligand-receptor binding in drug discovery.[3][4]

This guide provides a comprehensive overview of Hirshfeld surface analysis, a powerful and visually intuitive method for exploring and quantifying intermolecular interactions in molecular crystals.[5] We will delve into its theoretical foundations, present a practical workflow, and critically compare its performance and outputs against other widely used computational techniques, including Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Energy Decomposition Analysis (EDA).

## Part 1: A Deep Dive into Hirshfeld Surface Analysis

Hirshfeld surface analysis has emerged as a standard tool for crystallographers, offering a unique method to visualize and quantify the intricate network of interactions within a crystal lattice.<sup>[5][6]</sup> Developed by Spackman and Jayatilaka, the method is based on Hirshfeld's original concept of "stockholder" partitioning of electron density.<sup>[7]</sup>

### Theoretical Foundation: Defining the Molecular Boundary

The Hirshfeld surface is a unique boundary for a molecule within a crystal. It is defined as the region in space where the contribution to the electron density from the molecule of interest (the "promolecule") is equal to the combined contribution from all other molecules in the crystal (the "procrystal").<sup>[7][8]</sup> This construction results in a surface that smoothly envelops the molecule, with its shape being highly sensitive to the immediate intermolecular environment.<sup>[7]</sup>

Several key properties are mapped onto this surface to reveal the nature of intermolecular contacts:

- **dnorm (Normalized Contact Distance):** This is the most common property visualized on the Hirshfeld surface. It is a normalized distance derived from  $d_i$  (the distance from the surface to the nearest nucleus inside the surface) and  $d_e$  (the distance to the nearest nucleus outside the surface), adjusted by the van der Waals radii of the respective atoms.<sup>[9][10]</sup> The resulting surface is colored to highlight different types of contacts:
  - **Red Spots:** Indicate close contacts where the intermolecular distance is shorter than the sum of van der Waals radii (negative dnorm value). These often represent strong interactions like hydrogen bonds.<sup>[3][9]</sup>
  - **White Areas:** Represent contacts where the distance is approximately equal to the van der Waals separation (zero dnorm value).<sup>[9]</sup>
  - **Blue Areas:** Indicate regions with longer contact distances (positive dnorm value), where interactions are weaker.<sup>[9]</sup>
- **2D Fingerprint Plots:** These plots provide a quantitative summary of the intermolecular contacts. They are generated by plotting  $d_i$  against  $d_e$  for every point on the Hirshfeld

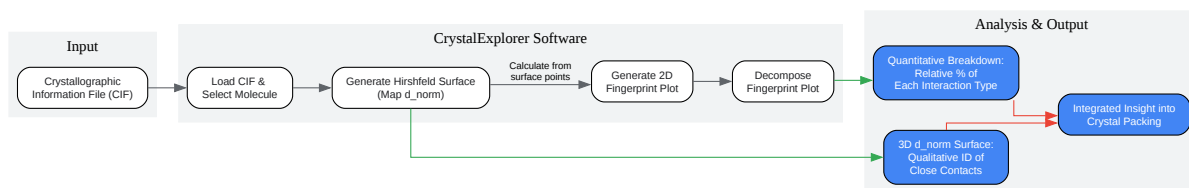
surface.<sup>[3]</sup> The resulting two-dimensional histogram is a unique "fingerprint" for the molecule in its crystal environment. Distinct spikes and patterns on the plot correspond to specific interaction types (e.g., O $\cdots$ H, H $\cdots$ H, C $\cdots$ H), and the area under these patterns can be used to calculate the relative contribution of each contact type to the overall molecular surface.<sup>[3]</sup><sup>[8]</sup>

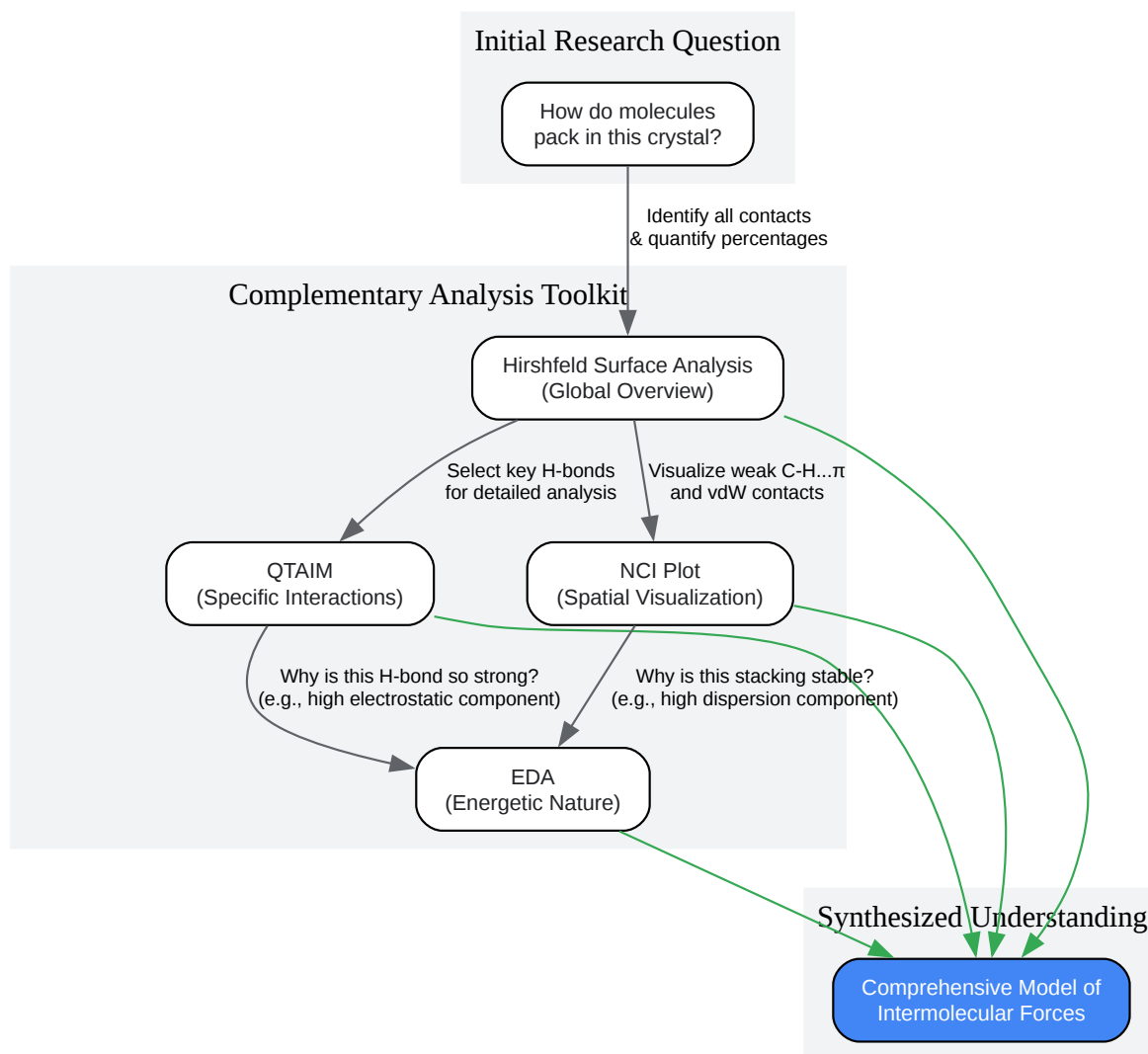
## Experimental Protocol: A Step-by-Step Workflow for Hirshfeld Surface Analysis

The following protocol outlines the standard workflow for performing Hirshfeld surface analysis using the widely adopted CrystalExplorer software, starting from a Crystallographic Information File (CIF).<sup>[11]</sup><sup>[12]</sup>

- **Input Data Preparation:** Begin with a high-quality single-crystal X-ray diffraction structure, available as a CIF file. This file contains the unit cell parameters, symmetry operations, and atomic coordinates necessary for the analysis.
- **Loading the Structure:** Import the CIF into the CrystalExplorer software.<sup>[6]</sup> The program will automatically build the crystal lattice.
- **Molecule Selection:** Select the central molecule for which the Hirshfeld surface will be calculated. Deselect any solvent molecules or counter-ions if you wish to analyze only the primary molecule.<sup>[13]</sup>
- **Hirshfeld Surface Generation:**
  - Navigate to the surface generation tool. Select "Hirshfeld Surface" as the surface type.
  - Choose the property to be mapped onto the surface. The most common choice is  $d_{\text{norm}}$ . Other useful properties include  $d_i$ ,  $d_e$ , Shape Index (for identifying  $\pi$ - $\pi$  stacking), and Curvedness.<sup>[8]</sup><sup>[14]</sup>
  - Set the resolution for the surface calculation. A standard or high resolution is typically sufficient for publication-quality images.
- **Visual Analysis of the  $d_{\text{norm}}$  Surface:**
  - Rotate the 3D model to inspect all sides of the molecule.

- Identify the prominent red spots, which correspond to the most significant intermolecular contacts. Use the measurement tools to identify the atoms involved in these close contacts and correlate them with hydrogen bonds or other strong interactions.[3][12]
- Generating and Decomposing 2D Fingerprint Plots:
  - Open the fingerprint plot generator. This will display the overall plot summarizing all contacts.[13]
  - Use the decomposition tools to delineate the plot into contributions from specific atom-pair contacts (e.g., O...H, H...H, C...C). This provides a quantitative percentage breakdown of all interactions influencing the crystal packing.[8]
- Data Interpretation: Synthesize the information from the 3D dnrm surface and the 2D fingerprint plots. For example, a prominent, sharp spike in the O...H region of the fingerprint plot should correspond to a large, dark red spot on the dnrm surface, confirming a significant hydrogen bonding interaction.[3][4]





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Caption: Complementary use of different analytical methods.

## Part 3: Application in Drug Development and Crystal Engineering

In the pharmaceutical industry, controlling the solid-state properties of an API is critical. Hirshfeld surface analysis is routinely used to understand and compare the crystal packing in different polymorphs, solvates, and co-crystals. [3] By quantifying the differences in hydrogen bonding or other interactions, researchers can gain insights into the relative stability of different solid forms. [4] When combined with other techniques, this analysis becomes even more powerful. For instance, after identifying a key hydrogen bond between a ligand and a protein receptor using Hirshfeld analysis or NCI plots on a co-crystal structure, EDA can be employed to calculate the precise energetic contribution of that bond to the overall binding affinity. [15] This knowledge is invaluable for rational drug design, allowing scientists to modify functional groups to enhance favorable interactions (like strong electrostatic attraction) while minimizing unfavorable ones (like steric repulsion). [15]

## Conclusion

Quantifying intermolecular interactions is a multifaceted challenge that no single method can solve completely. Hirshfeld surface analysis serves as an outstanding entry point, providing a rapid, visually rich, and comprehensive overview of the crystal packing environment. [5] It excels at answering the question: "What interactions are present and how prevalent are they?". For deeper, more quantitative questions about the strength, nature, and energetic contributions of specific interactions, it should be used as a launching pad for more computationally intensive but precise methods like QTAIM and EDA. By integrating these tools, researchers and drug development professionals can build a robust, multi-scale understanding of the intermolecular forces that govern their systems, accelerating the journey from molecular concept to functional material or effective therapeutic.

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